Product packaging for Cesium hydroxide(Cat. No.:CAS No. 12182-83-1)

Cesium hydroxide

Cat. No.: B078443
CAS No.: 12182-83-1
M. Wt: 149.913 g/mol
InChI Key: HUCVOHYBFXVBRW-UHFFFAOYSA-M
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Description

Cesium hydroxide (CsOH) is a powerful, highly deliquescent base valued in research for its exceptional solubility and strong basicity, which surpasses that of other alkali metal hydroxides. Its primary research applications leverage its ability to provide a high-pH environment and the chemically soft cesium ion (Cs⁺). In organic synthesis, CsOH is a superior catalyst and base for reactions such as Knoevenagel condensations and aldol additions, often offering enhanced yields and selectivity compared to potassium or sodium hydroxides. Its significant role extends to materials science, where it is instrumental in the synthesis of cesium-based metal-organic frameworks (MOFs) and perovskite crystals, particularly for advanced photovoltaic and optoelectronic devices. Furthermore, CsOH is critical in electrocatalysis for the synthesis of cesium-doped nanomaterials and serves as a key precursor in the preparation of cesium salts for various spectroscopic and analytical applications. This reagent's unique properties make it indispensable for investigators developing next-generation materials and exploring novel synthetic pathways under controlled laboratory conditions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CsOH<br>CsHO B078443 Cesium hydroxide CAS No. 12182-83-1

Properties

IUPAC Name

cesium;hydroxide
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InChI

InChI=1S/Cs.H2O/h;1H2/q+1;/p-1
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InChI Key

HUCVOHYBFXVBRW-UHFFFAOYSA-M
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Canonical SMILES

[OH-].[Cs+]
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Molecular Formula

CsHO, CsOH
Record name CESIUM HYDROXIDE
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DSSTOX Substance ID

DTXSID7066699
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Molecular Weight

149.913 g/mol
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Physical Description

Cesium hydroxide is a colorless to yellow crystalline solid. Harmful to skin and eyes. Used in electric storage batteries., Colorless or yellowish, crystalline solid. Note: Hygroscopic (i.e., absorbs moisture from the air); [NIOSH], COLOURLESS-TO-YELLOW HYGROSCOPIC CRYSTALS., Colorless or yellowish, crystalline solid., Colorless or yellowish, crystalline solid. [Note: Hygroscopic (i.e., absorbs moisture from the air).]
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Solubility

395 % at 59 °F (NIOSH, 2023), Soluble in ethanol, Soluble in about 25 parts water, much heat being evolved, 300 g/100 g water at 30 °C, Solubility in water, g/100ml at 15 °C: 395 (very good), (59 °F): 395%
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Density

3.68 (NIOSH, 2023) - Denser than water; will sink, 3.68 g/cu cm, 3.68 g/cm³, 3.68
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx)
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Color/Form

White-yellow hygroscopic crystals, Colorless or yellowish, fused, crystalline mass

CAS No.

21351-79-1
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Melting Point

522 °F (NIOSH, 2023), 342.3 °C, MP: 272.3 °C, 272 °C, 522 °F
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Fundamental Theoretical and Spectroscopic Investigations of Cesium Hydroxide Systems

Computational Chemistry Approaches to Cesium Hydroxide (B78521) Stability and Reactivity

The stability and reactivity of cesium hydroxide (CsOH) have been the subject of in-depth computational investigation, employing a range of theoretical methods to elucidate its fundamental properties. These studies provide critical insights into the electronic structure, geometry, and bonding characteristics of the molecule, which are essential for understanding its chemical behavior.

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure of cesium-containing species. acs.org DFT calculations, particularly using functionals like B3LYP, have been successfully applied to study the interaction of cesium ions with water molecules and to probe the electronic properties of CsOH clusters. aip.orgaip.org These studies are crucial for understanding the thermodynamics and kinetics of reactions involving cesium species. acs.org For instance, DFT calculations have been used to analyze the incorporation of cesium ions into other materials by examining the resulting electronic structure. acs.org The choice of basis set in DFT calculations is critical, with split valence basis sets like 3-21G showing good performance for cesium cluster systems in reproducing experimental data. aip.org

High-level ab initio calculations have been instrumental in determining the molecular geometry and energetics of this compound. aip.org These methods, which are based on first principles of quantum mechanics, provide reliable thermodynamic properties and are used to predict bimolecular rate constants. acs.orgtandfonline.com For the isolated CsOH molecule, ab initio calculations have been used to determine its equilibrium geometry and vibrational frequencies. nist.gov Different levels of theory, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), have been employed to calculate properties like the Cs-OH bond distance and dissociation energies. aip.org For example, one study reported a Cs-OH bond distance of 2.635 Å using the CCSD(T) level of theory. aip.org Another investigation using the MP2/aug-cc-pVDZ+diffuse level calculated a dipole moment of 7.4 D for CsOH, which shows good agreement with the experimental value of 7.1 D. aip.org

The energetics of CsOH hydration have also been extensively studied using ab initio methods. These calculations provide insights into the stability of hydrated CsOH clusters and the thermodynamic quantities associated with the hydration process. aip.orgnih.gov

Molecular orbital (MO) analysis provides a detailed picture of the chemical bonding in this compound. The bond between cesium and the hydroxide group is highly ionic, a consequence of cesium's high electropositivity, readily donating its 6s¹ electron. quora.com This results in a molecule with a significant dipole moment. aip.org Molecular orbital studies have reported a Cs-OH bond distance of 2.447 Å. aip.org The interaction between the orbitals of cesium and the hydroxide ion dictates the stability and reactivity of the molecule. In the context of its interaction with other molecules, such as water, MO theory helps to understand the charge transfer phenomena that occur. aip.org

Hydration and Aqueous Dissociation Mechanisms of this compound

The process by which this compound dissolves in water to form ions is a fundamental aspect of its chemistry. Theoretical studies have provided a molecular-level understanding of this mechanism, focusing on the interactions between a single CsOH molecule and a growing number of water molecules.

The interaction of this compound with water molecules leads to a progressive weakening and lengthening of the Cs-OH bond. aip.orgnih.govaip.org In the gas phase, the calculated Cs-OH bond length varies depending on the theoretical method used. aip.org As water molecules are added one by one to form hydrated clusters, CsOH•(H₂O)n, the Cs-OH distance increases significantly. aip.orgnih.govaip.org

For instance, in a study using density functional theory and ab initio calculations, the Cs-OH bond lengthened from 2.46 Å in the monohydrated cluster (n=1) to 3.08 Å in the tetrahydrated cluster (n=4). aip.orgnih.govaip.org This elongation is a direct consequence of the increasing hydration of the cesium and hydroxide ions, where the water molecules form a solvent shell around them. aip.org The interaction energies and structural stabilities of these hydrated clusters have been systematically investigated, revealing the energetic landscape of the initial stages of dissolution. aip.orgnih.gov

Calculated Cs-OH Bond Length in Hydrated this compound Clusters (CsOH•(H₂O)n)
Number of Water Molecules (n)Cs-OH Bond Length (Å)
12.46
43.08

Theoretical calculations have been crucial in determining the number of water molecules necessary to induce the complete dissociation of this compound into its constituent ions, Cs⁺ and OH⁻. aip.orgnih.govaip.org Studies indicate that a minimum of three water molecules are required to initiate the dissociation of the Cs-OH bond. aip.orgnih.govaip.org

However, the dissociation with three water molecules (n=3) is considered incomplete, as a very weak interaction between Cs⁺ and OH⁻ still persists. aip.orgnih.govaip.org Complete ionic dissociation, where the Cs...OH stretching mode is no longer present, is achieved when four water molecules are hydrating the ion pair. aip.orgnih.govaip.org This is in contrast to some strong acids, which require at least four water molecules for dissociation. aip.orgnih.gov The dissociated conformers of the hydrated clusters become more stable than the undissociated ones starting from n=3. aip.org This step-wise solvation and dissociation process highlights the role of the immediate water environment in facilitating the ionization of one of the strongest bases. aip.orgnih.govaip.org

Analysis of Charge-Transfer-to-Solvent (CTTS) Phenomena

Charge-transfer-to-solvent (CTTS) excitations are a significant aspect of the electronic structure of solvated ions like hydroxide (OH⁻). Spectroscopic experiments have identified the lowest excited state of the hydrated hydroxide ion as a CTTS state. nih.gov Theoretical computations of the absorption spectrum of the solvated hydroxide ion, treating both the solute and solvent at the same level of theory, have provided deeper insights into this phenomenon. nih.gov

Studies using time-dependent density-functional theory on hydrated hydroxide have shown that the CTTS transition occurs approximately 0.6 eV below the first absorption band of liquid water. nih.gov This electron transfer to the solvent is attributed to an excitation from the 2pπ orbitals of the hydroxide ion, which experience a slight energy splitting due to the asymmetrical solvent environment. nih.gov The electron is excited to a delocalized lowest unoccupied orbital of the solvent. nih.gov Interestingly, the distribution of the excited state indicates that CTTS along the O-H axis of the hydroxide ion is avoided. nih.gov

Further investigations into the CTTS absorption spectra of aqueous hydroxide ions have been conducted at temperatures up to 380 °C, encompassing both subcritical and supercritical water. osti.gov As the temperature increases, the absorption spectra exhibit broadening and a redshift, which is consistent with observations made at temperatures below 100 °C. osti.gov These spectral changes are often discussed in the context of classic cavity models, which emphasize the crucial role of the surrounding polarized medium in light absorption for electronic transitions. osti.gov The "diffuse" polarizable continuum model has been successful in describing the absorption, which is attributed to the absence of well-defined ion hydration shells for these ions. osti.gov

Vibrational and Rotational Spectroscopy of this compound and Its Hydrates

Spectroscopic techniques are invaluable for elucidating the structural and bonding characteristics of molecules like this compound. Vibrational spectroscopy, including infrared and Raman techniques, probes the stretching and bending motions of atoms within a molecule, while rotational spectroscopy provides information on the molecule's geometry and bond lengths. nanografi.com

Infrared (IR) spectroscopy is a powerful tool for analyzing molecular structures and functional groups. wisdomlib.org In the context of this compound and its hydrates, IR spectral analysis offers significant insights into their bonding and structural characteristics.

A notable change is observed in the IR spectra related to the hydrogen bonding of water in alkali metal hydroxide monohydrates as the cation size increases from lithium to cesium. researchgate.net Specifically, the IR spectra of this compound monohydrate (CsOH·H₂O) and rubidium hydroxide monohydrate are distinct from those of lithium and sodium hydroxide monohydrates, suggesting unusual hydrogen bonding in the former. researchgate.net

Studies on this compound monohydrate have confirmed the presence of distinct OH⁻ ions and H₂O molecules at 293 K through IR spectroscopy. osti.goviaea.org At higher temperatures, such as 355 K and 400 K, investigations on single crystals reveal the formation of layered [H₃O₂]⁻ polyanions separated by layers of cesium ions. osti.goviaea.org

The hydration of the hydroxide ion has a significant impact on its IR spectrum. While the hydroxide stretching vibration has a strong intensity in the gas phase, it weakens considerably in the aqueous phase. researchgate.net Theoretical studies on OH⁻(H₂O)n clusters show that as the number of water molecules (n) increases, the IR intensity of the hydroxide stretching vibration decreases. researchgate.net This is attributed to the positive potential exerted by the water molecules on the oxygen end of the hydroxide, which stabilizes the oxygen atomic orbitals and reduces electron migration from oxygen to hydrogen. researchgate.net

Microwave spectroscopy of gaseous this compound has provided crucial data on its molecular structure and rotational constants. aip.org The spectrum of gaseous CsOH suggests a linear or nearly linear molecule that exhibits a large-amplitude, low-frequency bending vibration. aip.orgnist.gov Numerous excited states involving both the bending mode and the Cs-O stretching mode have been identified. aip.org

An unusual variation in the rotational constant, Bᵥ, is observed as the bending mode is excited. aip.orgaip.org This behavior is contrary to the normal trend seen in linear molecules and is also observed in rubidium hydroxide, suggesting it is a general characteristic of alkali hydroxide molecules. aip.org

From the microwave spectra, the Cs-O bond length in gaseous CsOH has been determined to be 2.40 ± 0.01 Å, with the O-H distance estimated to be about 0.97 Å. aip.orgnist.gov The electric dipole moment of gaseous CsOH is a significant 7.1 ± 0.5 D, supporting the idea of a highly ionic cesium-oxygen bond. aip.org Relative intensity measurements from the spectra have provided estimates for the Cs-O stretching frequency at approximately 400 ± 80 cm⁻¹ and a bending frequency around 300 cm⁻¹. aip.org

Rotational and Structural Parameters of Gaseous CsOH
ParameterValueReference
Cs-O Bond Length2.40 ± 0.01 Å aip.orgnist.gov
O-H Bond Length~0.97 Å aip.org
Electric Dipole Moment7.1 ± 0.5 D aip.org
Cs-O Stretching Frequency400 ± 80 cm⁻¹ aip.org
Bending Frequency~300 cm⁻¹ aip.org

Thermochemical and Phase Behavior Studies of this compound

The thermochemical properties and phase behavior of this compound are critical for understanding its stability and reactivity under various conditions.

Calorimetric measurements have been essential in determining the heat capacities and enthalpy increments of this compound. Adiabatic calorimetry has been used to measure the heat capacities of solid CsOH from 5 K to 350 K. osti.govumich.eduumich.edu These measurements revealed a reversible λ-type transition at 233.96 K. osti.govumich.eduumich.edu The heat capacity at 298.15 K, C⁰p(298.15 K), was determined to be (69.96 ± 0.10) J mol⁻¹ K⁻¹, and the standard molar entropy, S⁰(298.15 K), was found to be (104.22 ± 0.08) J mol⁻¹ K⁻¹. osti.govumich.eduumich.edu

High-temperature enthalpy increments for both solid and liquid CsOH have been measured from 440 K to 683 K using drop calorimetry. osti.govumich.eduumich.edu These data, in conjunction with differential scanning calorimetry (DSC) measurements, have been used to calculate smoothed thermodynamic functions up to 1000 K. umich.edu

Thermodynamic Properties of this compound at 298.15 K
PropertyValueReference
Heat Capacity (C⁰p)69.96 ± 0.10 J mol⁻¹ K⁻¹ osti.govumich.eduumich.edu
Standard Molar Entropy (S⁰)104.22 ± 0.08 J mol⁻¹ K⁻¹ osti.govumich.eduumich.edu

This compound exhibits polymorphism, meaning it can exist in different crystal structures. The transition between these polymorphs is a key aspect of its phase behavior. The orthorhombic to cubic phase transition in CsOH has been located at (498.2 ± 0.5) K, with a melting point of (615.5 ± 0.5) K, as determined by a combination of drop calorimetry and DSC measurements. osti.govumich.eduumich.eduiaea.org The enthalpy of this orthorhombic-cubic transition was determined to be 7.12 kJ mol⁻¹, and the enthalpy of fusion is 7.4 kJ mol⁻¹. nist.gov

The low-temperature phase of CsOH has an orthorhombic crystal structure. materialsproject.org Computational studies have also investigated the high-pressure phase sequence of CsOH, suggesting a richer phase diagram than previously thought. researchgate.net

For this compound monohydrate (CsOH·H₂O), a tetragonal polymorph has been identified, which is a clathrate hydrate (B1144303). unige.chresearchgate.net This is in addition to three known hexagonal or pseudo-hexagonal modifications. unige.ch The tetragonal form was discovered as a by-product in a high-pressure experiment. unige.chresearchgate.net In this structure, the cesium atoms are located in cavities formed by an infinite three-dimensional hydrogen-bonded oxygen framework. unige.ch Temperature-dependent X-ray structure investigations and specific heat measurements of CsOH·H₂O have revealed the existence of several modifications. osti.goviaea.org

Phase Transition Temperatures and Enthalpies for CsOH
TransitionTemperature (K)Enthalpy (kJ mol⁻¹)Reference
λ-type Transition233.96N/A osti.govumich.eduumich.edu
Orthorhombic to Cubic498.2 ± 0.57.12 nist.govosti.govumich.eduumich.edu
Melting (Fusion)615.5 ± 0.57.4 nist.govosti.govumich.eduumich.edu

Cesium Hydroxide in Advanced Synthesis and Catalysis

Strategic Applications as a Strong Base in Organic Synthesis

As a strong base, cesium hydroxide (B78521) plays a crucial role in promoting various fundamental reactions in organic chemistry. Its ability to effectively deprotonate a wide range of substrates facilitates the formation of carbon-carbon and carbon-nitrogen bonds, which are essential for building complex organic molecules.

The aldol condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. sigmaaldrich.comwikipedia.org The reaction is typically catalyzed by a base, which deprotonates the α-carbon of an aldehyde or ketone to generate the nucleophilic enolate. wikipedia.org

Cesium hydroxide serves as an effective base for this transformation. Research has explored the use of cesium in various forms for aldol condensations. For instance, cesium-modified zeolites and MCM-41 have been used as heterogeneous basic catalysts in the aldol condensation of benzaldehyde and heptanal. researchgate.net Additionally, a cesium ion-containing catalyst on an SBA-15 mesoporous molecular support has been employed for the aldol condensation of methyl acetate with formaldehyde. sigmaaldrich.com

The Michael addition, or conjugate addition, is a widely used method for forming carbon-carbon bonds. wikipedia.org The reaction involves the addition of a nucleophile, known as a Michael donor (such as an enolate), to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.org This reaction is typically facilitated by a base, which generates the nucleophilic species. wikipedia.org

This compound has been utilized in this capacity. For example, solid this compound monohydrate, in conjunction with a chiral quaternary ammonium (B1175870) salt, has been used in catalytic enantioselective Michael reactions. researchgate.net This system minimizes the presence of water in the organic phase, allowing the reaction to proceed smoothly at lower temperatures with high enantioselectivities. researchgate.net

A significant challenge in the synthesis of secondary amines from primary amines via N-alkylation is the tendency for overalkylation, which leads to the formation of tertiary amines and quaternary ammonium salts. organic-chemistry.org this compound has emerged as a highly effective reagent for promoting selective mono-N-alkylation of primary amines. organic-chemistry.org

The use of this compound as a base suppresses the undesirable overalkylation, leading to a high degree of chemoselectivity that favors the formation of the mono-N-alkylated product. organic-chemistry.org This methodology has proven effective for a variety of amines and alkyl bromides. organic-chemistry.org Research has shown that in the N-alkylation of various primary amines with different alkyl bromides, this compound consistently provides high yields of the desired secondary amine with excellent selectivity. For example, the reaction of benzylamine with 1-bromobutane in the presence of this compound yields the mono-alkylated product in high yield, with minimal formation of the di-alkylated product.

Table 1: this compound-Promoted N-Alkylation of Primary Amines
AmineAlkyl BromideYield of Secondary Amine (%)Ratio of Mono- to Di-alkylation
Benzylamine1-Bromobutane95>99:1
Aniline1-Bromopentane9298:2
CyclohexylamineBenzyl bromide96>99:1
n-OctylamineEthyl bromide9497:3

This table presents representative data on the efficiency and selectivity of this compound in the N-alkylation of various primary amines.

This compound has been successfully employed as a catalyst in annulation reactions for the synthesis of heterocyclic compounds. A notable example is the efficient construction of quinoxaline derivatives through a this compound-catalyzed mild aerobic annulation reaction. researchgate.net Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The traditional synthesis often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, which may require harsh conditions. nih.gov

The this compound-catalyzed method offers a milder and more efficient alternative. This approach allows for the synthesis of various quinoxaline derivatives in good yields under aerobic conditions, demonstrating the utility of this compound in facilitating complex, multi-step transformations in a single pot. researchgate.net

Catalytic Mechanisms and Performance in Chemical Transformations

The efficacy of this compound in catalysis is attributed to its strong basicity and the unique properties of the cesium cation, often referred to as the "cesium effect." rsc.org This effect describes the beneficial influence of cesium salts on the rates and efficiencies of organic reactions. rsc.org

The performance of this compound as a catalyst can be significantly influenced by reaction conditions. In the context of the selective N-alkylation of primary amines, several factors have been identified to enhance reaction efficiency. The use of N,N-dimethylformamide (DMF) as a solvent has been found to be optimal. organic-chemistry.org Furthermore, the addition of dry powdered 4 Å molecular sieves can improve the reaction by removing water, which may be formed as a byproduct or be present as an impurity. organic-chemistry.org

Kinetic studies of catalytic reactions are crucial for understanding the reaction mechanism and optimizing conditions. For the N-alkylation of primary amines, the rate constants for the formation of the secondary amine (k1) and the tertiary amine (k2) are key parameters. nih.gov The high selectivity observed with this compound is indicative of a significantly larger k1 compared to k2. While specific kinetic data for this compound-catalyzed reactions are not always readily available, the observed product distributions provide strong evidence for its ability to control the reaction pathway. The "cesium effect" is thought to arise from the large ionic radius and low charge density of the Cs+ ion, which can influence the structure and reactivity of intermediates and transition states in a way that enhances a specific reaction pathway. rsc.org

Heterogeneous and Homogeneous Catalysis Paradigms

This compound serves as a potent base in both heterogeneous and homogeneous catalytic processes. In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants. chemguide.co.uk Conversely, homogeneous catalysis involves a catalyst in the same phase as the reactants. chemguide.co.uk

This compound monohydrate (CsOH·H₂O) has demonstrated efficacy as a catalyst in the alkynylation of aldehydes and ketones, facilitating the formation of propargyl alcohols with yields ranging from 66-96%. nih.gov This reaction highlights its role in C-H activation. nih.gov Additionally, CsOH can catalyze the addition of acetonitrile derivatives to terminal alkynes. nih.gov

In the synthesis of polyols, which are key precursors for polyurethanes, this compound is utilized as a base catalyst. nih.gov Its use minimizes the isomerization of propylene oxide, an undesirable side reaction that can terminate the polymerization process. nih.gov The tendency for isomerization decreases with the increasing ionic radius of the alkali metal catalyst, following the order Li > Na > K > Rb > Cs. nih.gov

Enhancement of Basic Properties in Zeolite Systems via Impregnation

Zeolites, microporous aluminosilicate (B74896) minerals, are widely used as catalysts and adsorbents. nih.gov Their acidic or basic properties can be tailored for specific applications. Impregnation with this compound is a method employed to enhance the basicity of zeolites.

Studies on FAU-type zeolites have shown that impregnation with this compound can significantly improve their basic properties. researchgate.net This enhancement is achieved without altering the physical properties of the zeolite framework, such as the silicon/aluminum molar ratio. researchgate.net The process involves the introduction of strong base sites onto the zeolite structure. The effect of impregnation initially decreases the acid activity of the zeolite and subsequently increases its basic activity. researchgate.net

For NaX zeolite, a maximum basic catalytic activity was observed with a cesium content of 20 CsOH units per unit cell. researchgate.net Higher concentrations of this compound led to a collapse of the FAU framework and a loss of catalytic activity. researchgate.net Cesium-treated zeolites have also demonstrated higher carbon dioxide retention capacities compared to their sodium-treated counterparts, making them promising materials for CO₂ capture. nih.gov

Table 1: Effect of this compound Impregnation on NaX Zeolite Basicity

This compound Content (CsOH/u.c.) Catalytic Activity Framework Stability
7 Improved basic properties Stable
20 Maximum basic activity Stable

Low-Temperature Polymerization Reactions

This compound is an effective catalyst for various polymerization reactions, particularly those conducted at low temperatures. In the production of polyether-polyols, CsOH allows for the synthesis of polymers with higher molecular weights and lower unsaturation content compared to traditional catalysts like potassium hydroxide (KOH). researchgate.net This results in a higher quality product. researchgate.net

The use of this compound also increases the reaction rate, which can reduce the production time for a batch of polyol. researchgate.net this compound monohydrate, activated by cation complexing agents, has been used as an initiator for the heterogeneous polymerization of monosubstituted oxiranes in tetrahydrofuran at room temperature. researchgate.net

Precursor Chemistry for Specialty Chemical Production

Synthesis of Diverse Cesium Salts and Derivatives

This compound is a critical starting material for the synthesis of various cesium salts. These salts are produced through neutralization reactions with the corresponding acids. For example, the reaction of this compound with an excess of nitric acid can form unusual acidic adducts. sciencemadness.org

A common method for producing this compound involves the reaction of a cesium sulfate solution with barium hydroxide. google.com This reaction is driven by the precipitation of the highly insoluble barium sulfate, leaving this compound in solution. google.com

Another route to cesium salts involves the reaction of cesium methoxide with ammonium salts in methanol. dtic.mil This method has been demonstrated for the synthesis of cesium dinitramide, cesium perchlorate, cesium chloride, and cesium acetate in high yield and purity. dtic.mil The thermally unstable ammonium methoxide byproduct is easily removed as ammonia and methanol. dtic.mil

Role in the Production of Pharmaceutical and Agrochemical Intermediates

High-purity chemical intermediates are essential for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. vandemark.comarkema.com this compound's strong basicity and catalytic activity make it a valuable reagent in the production of these intermediates.

In pharmaceutical synthesis, this compound can act as a base catalyst to promote acylation reactions, which are used to synthesize ester-containing drugs such as ester anesthetics or antibiotics. guidechem.com It can also be used as an alkaline agent to neutralize acidic substances and protect acid-sensitive functional groups in drug molecules from degradation. guidechem.com

While specific examples of this compound's direct use in the synthesis of commercial agrochemical intermediates are not extensively detailed in the provided search results, its role as a strong base and catalyst in organic synthesis is broadly applicable to the production of complex molecules used in this sector.

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
Acetonitrile CH₃CN
Aldehydes R-CHO
Alkanesulfonate R-SO₃H
Alkenyl Chlorides R-CH=CH-Cl
Alkyl Chlorides R-Cl
Allyl glycidyl ether C₆H₁₀O₂
Aluminum Al
Ammonia NH₃
Ammonium acetate NH₄C₂H₃O₂
Ammonium chloride NH₄Cl
Ammonium dinitramide NH₄N(NO₂)₂
Ammonium perchlorate NH₄ClO₄
Barium carbonate BaCO₃
Barium hydroxide Ba(OH)₂
Barium sulfate BaSO₄
1,2-butylene oxide C₄H₈O
Calcium Ca
Calcium chloride CaCl₂
Calcium hydroxide Ca(OH)₂
Calcium silicate Ca₂SiO₄
Carbon dioxide CO₂
Carbonates CO₃²⁻
Carboxylic acids R-COOH
Cesium Cs
Cesium acetate CsC₂H₃O₂
Cesium alum CsAl(SO₄)₂·12H₂O
Cesium aluminum silicate CsAlSiO₄
Cesium carbonate Cs₂CO₃
Cesium chloride CsCl
Cesium dinitramide CsN(NO₂)₂
Cesium hydride CsH
This compound CsOH
Cesium methoxide CsOCH₃
Cesium perchlorate CsClO₄
Cesium silicate Cs₂SiO₃
Cesium sulfate Cs₂SO₄
Chloroformates R-O-CO-Cl
Cumene hydroperoxide C₉H₁₂O₂
Dextrose C₆H₁₂O₆
Diisopropylbenzene monohydroperoxide C₁₂H₁₈O₂
Dinitrogen N₂
Ethanedioic acid H₂C₂O₄
Ethanol C₂H₅OH
Ethylene dinitrilo tetraacetic acid C₁₀H₁₆N₂O₈
Ethylene oxide C₂H₄O
Ethyl mercaptan C₂H₅SH
Fatty Acid Chlorides R-CO-Cl
Ferrous sulfate FeSO₄
Glycerol C₃H₈O₃
Glycidyl ethers C₃H₅O-R
Hydrazine N₂H₄
Hydrogen H₂
Isocyanates R-NCO
Ketones R-CO-R'
Lead Pb
Lime CaO
Lithium Li
Lithium hydroxide LiOH
Magnesium Mg
Manganate(VII) ions MnO₄⁻
Manganese(II) ions Mn²⁺
Mercaptans R-SH
Methane CH₄
Methanol CH₃OH
Methyl octanoate C₉H₁₈O₂
Nitric acid HNO₃
Nitrilo triacetic acid C₆H₉NO₆
Nitrous oxide N₂O
Oxalic acid H₂C₂O₄
Oxygen O₂
Palladium Pd
Phosgene COCl₂
Platinum Pt
Polyisocyanate R-(NCO)n
Polyols R-(OH)n
Potassium K
Potassium hydroxide KOH
Potassium manganate(VII) KMnO₄
Potassium pyrophosphate K₄P₂O₇
Propargyl alcohols R-C≡C-CH₂OH
Propylene oxide C₃H₆O
Rhodium Rh
Rubidium Rb
Rubidium hydroxide RbOH
Silicon Si
Silicon dioxide SiO₂
Siloxanes -(R₂SiO)-
Sodium Na
Sodium alkanesulfonate R-SO₃Na
Sodium chloride NaCl
Sodium dibutylnaphthalene sulfonate C₁₈H₂₁NaO₃S
Sodium hydroxide NaOH
Sodium methyl mercaptide CH₃SNa
Sodium sulfate Na₂SO₄
Strontium Sr
Strontium hydroxide Sr(OH)₂
Sulfuric acid H₂SO₄
Tertio-butyl mercaptan (CH₃)₃CSH
Tetrahydrofuran C₄H₈O
Toluene C₇H₈
Water H₂O

Cesium Hydroxide in Materials Science and Engineering

Advanced Ceramics and Glass Manufacturing

Cesium hydroxide (B78521) is a valuable compound in the production of ceramics and glass, where it functions as a fluxing agent and enables the creation of materials with tailored properties for specialized applications.

Function as a Fluxing Agent to Modify Material Properties

In the manufacturing of specialty glasses and ceramics, cesium hydroxide acts as a fluxing agent, which means it lowers the melting point and viscosity of the material during production. samaterials.comceramics.orgelsevier.escsic.es This facilitates a more efficient manufacturing process. The incorporation of cesium can modify the physical properties of the final products. chemimpex.com For instance, adding cesium compounds to glass formulations can increase the refractive index and enhance optical performance. researchnester.com In some applications, it contributes to the formation of low-expansion glasses, which are crucial for high-precision scientific instruments. alibaba.com

Applications in Specialty Glass Production (e.g., optical glass, electronic displays)

This compound is utilized in the production of various specialty glasses. Its ability to improve optical properties makes it a valuable component in the manufacturing of optical glass used in lenses, prisms, and other optical instruments. alibaba.comdataintelo.com Furthermore, it is employed in the creation of glass substrates for electronic displays, such as those found in smartphones, tablets, and flat-panel televisions. dataintelo.com The demand for these advanced electronic devices is a significant driver for the use of this compound in the glass industry. dataintelo.com this compound also plays a role in the production of phosphors for high-technology display applications. alibaba.com

Strategies for Glass Dissolution in Analytical Methodologies

Fused this compound is an effective reagent for dissolving glass samples for analytical purposes. wikipedia.org This is particularly useful in the commercial glass industry and for the analysis of waste from nuclear processing facilities, as it can break down the silica (B1680970) framework of the glass. researchnester.comwikipedia.org A key advantage of using this compound for dissolution is that it does not introduce common alkali metals like sodium and potassium, which are often the elements being analyzed. unt.edu This allows for more accurate measurements of these elements, often without the need for blank corrections. unt.edu The fusion process, typically carried out in a nickel or zirconium crucible at temperatures around 750°C, can achieve complete dissolution of glass pellets or shards. wikipedia.orgunt.edu This method can be more efficient than traditional dissolution techniques that may require crushing the glass into a fine powder and using multiple reagents. unt.eduosti.gov

Semiconductor Processing and Microfabrication Technologies

This compound is a key chemical in the fabrication of microelectromechanical systems (MEMS) and other semiconductor devices due to its ability to anisotropically etch silicon and its selectivity toward other materials used in the fabrication process.

Anisotropic Etching of Semiconductor Crystals (e.g., Silicon)

This compound is used as an anisotropic etchant for silicon, meaning it etches different crystallographic planes of the silicon at different rates. wikipedia.orgchemeurope.com This property is crucial for creating precisely shaped three-dimensional structures, such as pyramids and regularly shaped etch pits, on a silicon wafer. wikipedia.orgchemeurope.com This technique is fundamental in micromachining for applications like MEMS. wikipedia.orgchemeurope.com The etching process involves exposing the silicon crystal to an aqueous solution of this compound. google.com The concentration of the this compound solution and the temperature can be adjusted to control the etching process. google.com For example, a 60% by weight this compound solution at 70°C can rapidly etch the (110) crystallographic plane of silicon. google.com

Investigations into Etch Selectivity (e.g., with respect to silicon dioxide, tantalum, p-doped silicon)

A significant advantage of using this compound as an etchant is its high selectivity. It can etch silicon at a much faster rate than other materials commonly used in semiconductor fabrication, such as silicon dioxide (SiO₂) and tantalum. google.com This allows these materials to be used as effective masks to define the areas to be etched. google.com

The etch selectivity of this compound is influenced by its concentration. For instance, the etch rate of (110) silicon can be up to 3000 times faster than that of silicon dioxide in a 50% by weight this compound solution at 25°C. google.com The selectivity for silicon over tantalum also reaches a maximum at a 50% by weight this compound concentration. google.com

Furthermore, this compound exhibits a higher selectivity for etching highly p-doped silicon compared to the more commonly used potassium hydroxide (KOH). wikipedia.orgchemeurope.com This property is valuable for creating specific structures in devices that utilize heavily doped silicon regions. The reduction in the etch rate in highly boron-doped silicon is attributed to the limited availability of electrons needed for the etching reaction to proceed. researchgate.net

Interactive Table of Etch Rates and Selectivity

The following table summarizes key findings on the etching of silicon and other materials with this compound solutions. Users can sort the data by clicking on the column headers.

Etched MaterialCsOH Concentration (wt%)Temperature (°C)Etch Rate/RatioNotesReference
(110) Silicon6070HighRapid etching google.com
(111) Silicon60-200 times slower than (110)High anisotropy google.com
Silicon Dioxide10-6850-70Relatively lowNearly insensitive to CsOH concentration in this range google.com
Tantalum45-6890HighStrongly dependent on temperature google.com
(110) Si vs. SiO₂5025~3000:1Maximum selectivity ratio google.com
(110) Si vs. Tantalum50-MaximumRatio reaches a maximum at this concentration google.com
Highly p-doped Si--High selectivityHigher than with potassium hydroxide wikipedia.orgchemeurope.com

Employment in Cleaning and Contaminant Removal Processes

This compound (CsOH) is utilized in specialized cleaning applications, particularly within the semiconductor industry. samaterials.com Its strong basicity and reactivity make it effective for removing residues and contaminants from semiconductor surfaces during manufacturing. samaterials.comsci-hub.st

A key application is in post-chemical mechanical planarization (CMP) cleaning solutions. sci-hub.st During the CMP process for copper interconnects, the surface can become contaminated with slurry particles, such as silica, and organic residues like the corrosion inhibitor benzotriazole (B28993) (BTA). sci-hub.st Research has focused on developing non-amine-based alkaline cleaning solutions where this compound serves as the primary cleaning agent. sci-hub.st

In comparative studies, this compound-based cleaning solutions have demonstrated high efficacy in removing both BTA residues and silica particles from copper surfaces. sci-hub.st When evaluated against potassium hydroxide-based solutions, CsOH-based cleaners were found to be more effective, resulting in lower surface roughness and a lower etch rate of the copper substrate. sci-hub.st The effectiveness of CsOH in removing the Cu-BTA complex has been confirmed through various analytical techniques, including contact angle measurements and X-ray photoelectron spectroscopy. sci-hub.st

Development and Synthesis of Novel Functional Materials

This compound is a critical precursor and reagent in the development of a variety of advanced functional materials. Its unique properties are leveraged to create materials with specific, high-performance characteristics for diverse applications. chemimpex.com

This compound plays a role in the creation of advanced materials, including those with potential for superconductivity and specialized coatings. chemimpex.com While direct use as a primary component in superconductors is less common, cesium-containing compounds, synthesized using cesium precursors, are subjects of research. For instance, cesium fluoride, a related salt, has been used to synthesize single-crystal Dion-Jacobson phase materials like CsLaTa₂O₇, which exhibit properties applicable to photocatalysis and superconductivity. sigmaaldrich.com

In the realm of specialized coatings, this compound is more directly involved. It is used in the production of:

Optical Coatings: In the glass and optics industries, CsOH is used to produce specialized glasses and coatings with desirable optical qualities. alibaba.com

Heat-Shielding Coatings: this compound hydrate (B1144303) is a key chemical in the synthesis of cesium-doped tungsten bronze (Cs₀.₃₃WO₃) nanocrystals. mdpi.com These nanocrystals are noted for their excellent heat-shielding capabilities in the near-infrared (NIR) range while maintaining high transparency in the visible spectrum, making them ideal for energy-saving transparent coatings on glass. mdpi.com

Phosphor Production: The compound is used to form cesium salts that are integral to manufacturing phosphors for high-technology display applications. alibaba.com

This compound hydrate (CsOH·H₂O) is a fundamental reagent in the synthesis of geopolymer systems, particularly lithium-substituted cesium aluminosilicate (B74896) geopolymers. scientificlabs.co.uksigmaaldrich.cn These materials are investigated for their potential as high-performance refractory materials due to their ability to form crystalline ceramic phases, such as pollucite, after thermal treatment. scispace.comacs.org

Geopolymers are typically synthesized through an alkali-activated process involving aluminosilicate sources like metakaolin. scispace.comwgtn.ac.nz In this context, this compound provides the highly alkaline environment needed to dissolve the aluminosilicate precursor and initiate polymerization. wgtn.ac.nz Research into mixed-alkali geopolymer systems has shown that partially substituting cesium ions with lithium ions (creating Cs(₁-x)LiₓGPs) influences the thermal evolution of the material. scispace.com This substitution can promote the formation of pollucite and introduce other crystalline phases like spodumene upon heating, which can be tailored to create advanced ceramics with high-temperature resistance. scispace.com The ability to transform into stable ceramic phases at high temperatures is central to their application as refractory materials. scispace.com

This compound is instrumental in synthesizing novel materials for optoelectronic devices. smolecule.com This includes its use as a reagent in the formation of cesium-based metal-organic frameworks and as a doping agent in device layers.

One significant area of research is the reaction of this compound with ligands containing a 1,8-naphthalimide (B145957) group and a carboxylic acid donor. researchgate.netresearchgate.net These reactions, often carried out under solvothermal conditions, lead to the formation of crystalline cesium complexes. researchgate.net The resulting structures exhibit unique coordination geometries and are organized into 3D supramolecular structures through strong π-π stacking interactions between the naphthalimide rings. researchgate.net These materials often display naphthalimide-based fluorescence, indicating their potential for use in optoelectronic applications. researchgate.net

Research Findings on CsOH-Doped Electron Injection Layers

Device Component Dopant Performance Improvement Max Luminance (cd/cm²) Current Efficiency (cd/A) Power Efficiency (lm/W)
Alq₃ EIL This compound (CsOH) 40-50% higher efficiency than Cs₂CO₃ 21,000 6.5 3.5

This compound is employed in various research efforts concerning thin film deposition for advanced electronic and energy applications.

Perovskite Solar Cells: In the fabrication of efficient perovskite solar cells, this compound monohydrate is added to a metavanadate precursor solution to create cesium-doped vanadium oxide (VOₓ:yCs) thin films. acs.org These films serve as the hole extraction layer (HEL). The addition of cesium enhances the electrical conductivity and modifies the morphology of the thin film, resulting in enlarged surface roughness which improves the interfacial adhesion with the active perovskite layer. acs.org

Mist Chemical Vapor Deposition (CVD): A novel mist-CVD method uses a solution of ammonium (B1175870) metatungstate and this compound hydrate to synthesize single-phase Cs₀.₃₃WO₃ nanocrystals. mdpi.com The solution is atomized into a mist, which is carried by a gas into a tube furnace where it transforms into a powder that can be used to create thin films for near-infrared shielding applications. mdpi.com

OLED Fabrication: The creation of electron injection layers in OLEDs, as discussed previously, involves the co-evaporation of the electron-transport material (like Alq₃) and this compound to deposit a uniformly doped thin film onto the device's cathode. aip.org

Block Copolymer Synthesis for Templating: In materials science research, this compound has been used as a catalyst for the synthesis of block copolymers. tandfonline.com These polymers can then be used as templates in sol-gel processes to create mesoporous thin films of materials like tin-doped indium oxide (ITO), where the structure of the film is controlled by the polymer template. tandfonline.com

Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 62750
This compound monohydrate 57352220
Cesium 5357687
Lithium 3028194
Potassium hydroxide 14797
Benzotriazole 7023
Silica 24261
Copper 23978
Cesium fluoride 10219
Cesium carbonate 10860
Tris-(8-hydroxyquinoline) aluminum 16212879
Vanadium oxide 14785
Ammonium metatungstate 16211494
Tin-doped indium oxide 159343
Spodumene 16212480
Pollucite 16212479
Metakaolin 71585601

Cesium Hydroxide in Energy Systems and Electrochemistry

Electrolyte Applications in Battery Technologies

The role of cesium hydroxide (B78521) and related cesium compounds in battery electrolytes is multifaceted, ranging from serving as the primary electrolyte in specialized systems to acting as a performance-enhancing additive in established technologies.

Molten salt batteries are a class of high-energy and high-power-density batteries that utilize molten salts as an electrolyte. wikipedia.org Molten hydroxide salt batteries, a subset of this category, are recognized for their potential for high energy density and are manufactured from low-cost, abundant materials. youtube.com

Research into lower-temperature molten salt batteries has involved cesium. A liquid sodium-cesium alloy operating at 50°C was identified that could effectively "wet" the electrolyte. A test battery using this material maintained approximately 97% of its initial storage capacity after 100 charge/discharge cycles. wikipedia.org The use of molten hydroxide salts is being explored for large-scale, long-duration energy storage, with developers noting the material is significantly cheaper than the nitrate (B79036) salts commonly used in other storage systems. solarpaces.org

Table 1: Performance of a Low-Temperature Molten Salt Battery with Sodium-Cesium Alloy

Metric Value
Operating Temperature 50 °C
Capacity Retention ~97%

The addition of cesium compounds to electrolytes has been investigated as a method to improve the performance and stability of lithium metal batteries, which are a next-generation technology beyond conventional lithium-ion batteries. Scientists at the U.S. Department of Energy's Brookhaven National Laboratory found that adding cesium nitrate (CsNO₃) to the electrolyte significantly improved the charging rate while maintaining a long cycle life. wiley.combnl.gov

The mechanism involves the formation of stable, protective "interphase" layers on the surfaces of both the anode and the cathode. bnl.gov The positive cesium ions (Cs⁺) accumulate on the negatively charged lithium metal anode, while the negative nitrate ions (NO₃⁻) accumulate on the positively charged cathode. wiley.com This dual-functional stabilization prevents the degradation of the battery electrodes. wiley.combnl.gov X-ray fluorescence imaging has confirmed the higher presence of cesium in the anode interphase compared to the cathode interphase. wiley.com This stabilization has been shown to be effective for over 200 charging cycles, even under fast-charging conditions. bnl.gov

Table 2: Effect of Cesium Nitrate Additive on Lithium Metal Battery Performance

Feature Observation
Anode Interphase Accumulation of positive cesium ions, creating a stable protective layer.
Cathode Interphase Accumulation of negative nitrate ions, preventing breakdown of transition metals.
Cycle Life Stable performance demonstrated for over 200 charge/discharge cycles.

In alkaline storage batteries, cesium hydroxide has been recommended as an electrolyte, particularly for operation at sub-zero temperatures. google.comnih.gov The performance of alkaline electrolytes can be significantly improved by substituting traditional potassium hydroxide (KOH) with this compound, either in part or entirely. google.com

The advantages of this compound stem from the periodic trends of alkali hydroxides. Properties beneficial for electrolytic performance, such as electrical conductance, increase with molecular weight, while factors that impede ion mobility, like ionic viscosity, decrease. google.com This trend makes this compound a more active and efficient electrolyte compared to lighter alkali hydroxides like potassium hydroxide or sodium hydroxide. google.com For optimal performance, a complete substitution of potassium hydroxide with this compound is often preferred. google.com

Table 3: Trend of Electrolytic Properties in Alkali Hydroxides

Alkali Hydroxide (in order of increasing molecular weight) Relative Electrical Conductance Relative Ionic Viscosity
Lithium Hydroxide (LiOH) Lowest Highest
Sodium Hydroxide (NaOH) Low High
Potassium Hydroxide (KOH) Medium Medium
Rubidium Hydroxide (RbOH) High Low

Fuel Cell Development and Performance Optimization

This compound's properties as a strong base make it a candidate for use in alkaline fuel cells (AFCs), where it can contribute to higher efficiency and power output.

Alkaline fuel cells operate using an alkaline electrolyte to transport hydroxide ions (OH⁻) between the cathode and anode. fuelcellstore.com While potassium hydroxide has traditionally been used, this compound's status as the strongest alkali hydroxide makes it a suitable and potentially superior electrolyte. wikipedia.orgguidechem.com The primary role of the strong alkaline electrolyte is to facilitate the electrochemical reactions, specifically the oxygen reduction reaction at the cathode, which produces the hydroxide ions that are then consumed at the anode in a reaction with hydrogen. fuelcellstore.com

Contributions to Advanced Energy Conversion and Storage Systems

This compound (CsOH) is emerging as a compound of significant interest in the development of advanced energy conversion and storage systems. Its distinct properties, such as high basicity, exceptional ionic conductivity, and catalytic activity, are being explored to enhance the efficiency, stability, and performance of devices like fuel cells, batteries, and supercapacitors. Research into its applications aims to overcome existing limitations in energy technologies and pave the way for more robust and efficient energy solutions.

Role in Fuel Cells

Fuel cells convert chemical energy directly into electricity with high efficiency and low emissions. 3m.com The performance of these cells is heavily dependent on the electrolyte, which transports ions between the anode and cathode. wikipedia.org While alkaline fuel cells have historically used electrolytes like potassium hydroxide, this compound is being investigated as a potentially superior alternative due to its stronger basicity and higher conductivity. wikipedia.orglibretexts.org

Recent research has highlighted the potential of this compound hydrate (B1144303) (CsOH·H₂O) as a superprotonic solid-state conductor. uu.nl This material exhibits high proton conductivity across a range of temperatures, making it a candidate for both low- and intermediate-temperature electrochemical applications, including fuel cells. uu.nl The conductivity of its hexagonal and tetragonal phases is notable, suggesting its suitability for advanced fuel cell membranes that require efficient proton transport. uu.nl A team of researchers at MIT has also proposed a novel method for using this compound in fuel cells, indicating growing interest in its application for cleaner energy generation. marketresearchfuture.com

Proton Conductivity of this compound Hydrate (CsOH·H₂O) Phases

PhaseTemperatureConductivity (S cm⁻¹)
Hexagonal/Tetragonal30 °C> 3 × 10⁻³
Hexagonal/Tetragonal120 °C> 10⁻²

This table presents the proton conductivity of hexagonal and tetragonal phases of this compound hydrate at different temperatures, as reported by researchers. The high conductivity at both low and intermediate temperatures makes it a promising material for various electrochemical applications. uu.nl

Applications in High-Energy-Density Batteries

This compound and related cesium compounds are also contributing to advancements in battery technology, particularly for high-energy-density storage.

Alkaline Storage Batteries: this compound has been recommended as an electrolyte in alkaline storage batteries designed to operate at sub-zero temperatures. nih.gov Its properties help maintain electrolyte performance in cold environments, a significant challenge for many battery chemistries.

Lithium Metal Batteries: While not a direct application of this compound, research on cesium-containing additives demonstrates the element's importance in next-generation batteries. Scientists at the U.S. Department of Energy's Brookhaven National Laboratory have shown that adding cesium nitrate (CsNO₃) to the electrolyte of lithium metal batteries significantly improves their charging rate and cycle life. bnl.govtechnologynetworks.com The cesium additive helps to stabilize the protective layer, known as the interphase, on both the anode and cathode. bnl.gov This stabilization is key to developing long-lasting and fast-charging lithium metal batteries, which offer substantially higher energy density than conventional lithium-ion batteries. bnl.gov

Molten-Salt Batteries: In the field of molten-salt batteries, a liquid sodium-cesium alloy has been identified that operates at a lower temperature of 50°C. wikipedia.org A test battery using this material maintained approximately 97% of its initial storage capacity after 100 charge/discharge cycles. wikipedia.org The lower operating temperature allows for the use of less expensive casing materials, which can help offset the higher cost of cesium. wikipedia.org

Impact of Cesium Additives on Lithium Metal Battery Performance

Performance MetricEffect of Cesium Nitrate (CsNO₃) AdditiveUnderlying Mechanism
Charging RateSignificantly improvedStabilization of electrodes
Cycle LifeMaintained a long cycle lifeFormation of a more protective interphase on anode and cathode
Electrode StabilityIncreasedAccumulation of positive cesium ions on the anode and negative nitrate ions on the cathode

This table summarizes the observed effects of using cesium nitrate as an electrolyte additive in lithium metal batteries. The research demonstrates cesium's role in enhancing key performance characteristics necessary for next-generation energy storage. bnl.govtechnologynetworks.com

Potential in Supercapacitors

Supercapacitors store energy via ion adsorption at the electrode-electrolyte interface (electrochemical double-layer capacitors) or through fast surface redox reactions (pseudocapacitors). nih.gov The electrolyte is a critical component that dictates the device's performance, including its power density and cycle life. patsnap.com While various hydroxides, such as those of cobalt and cerium, have been studied as electrode materials, the specific role of this compound in supercapacitors is an emerging area of interest. nih.govresearchgate.net

Given its high ionic conductivity, this compound could potentially serve as an effective electrolyte in aqueous supercapacitors, facilitating rapid ion transport between the electrodes and thereby enhancing power density. uu.nl Its strong basic nature could also influence the electrochemical stability window and the interactions at the electrode surface. However, detailed research findings specifically documenting the performance of this compound-based electrolytes or electrodes in supercapacitors are not yet widespread. The exploration of its properties in this context represents a promising avenue for future research in high-performance energy storage.

Environmental and Nuclear Research Pertaining to Cesium Hydroxide

Radioactive Waste Management and Remediation Strategies

Cesium-137 is a significant fission product in spent nuclear fuel and high-level radioactive waste, posing a long-term environmental risk due to its high radioactivity and mobility. Cesium hydroxide (B78521) (CsOH), as a common chemical form of cesium in certain aqueous environments, is central to studies on radioactive waste management. Research efforts are directed toward developing stable materials and methods to capture and immobilize cesium isotopes.

Preparation of Porous Cesium Titanosilicates for Ion Exchange Materials

Porous titanosilicates are recognized for their efficacy as ion-exchange materials, demonstrating a high selectivity for cesium ions, which is crucial for treating nuclear waste streams. While these materials are not directly synthesized from cesium hydroxide, CsOH is integral to the process of creating the cesium-exchanged form of these materials.

The general process involves first synthesizing a porous titanosilicate framework, such as a sodium or potassium titanosilicate, through hydrothermal methods. This framework possesses specific cavity and channel sizes that are highly suitable for trapping cesium ions. The resulting titanosilicate is then treated with a solution containing cesium, often in the form of this compound or a cesium salt. An ion-exchange reaction occurs where the cesium ions displace the original alkali metal ions (like sodium or potassium) within the material's structure. This process effectively loads the titanosilicate with cesium, creating a cesium titanosilicate. Materials like potassium titanium silicate (K3HTi4O4(SiO4)3·4H2O) have been prepared and converted to their cesium forms for study. researchgate.net The selectivity of these materials is high, with the affinity for heavy alkali metals following the order Cs+ > Rb+ > K+. researchgate.net

Mechanisms of Cesium Adsorption and Immobilization

The primary mechanism for cesium capture by materials like titanosilicates and other adsorbents is ion exchange. researchgate.netmdpi.com In this process, cesium ions in a liquid phase are exchanged for other cations present in the solid adsorbent material. The efficiency of this exchange is governed by the structural properties of the adsorbent and the chemical conditions of the solution, such as pH.

Beyond simple ion exchange, other mechanisms contribute to cesium immobilization:

Physisorption: This involves weaker, non-covalent interactions, such as electrostatic forces, where cesium cations are attracted to the surface of an adsorbent. rsc.orgbohrium.com Studies on materials like Prussian blue analogs have explored this mechanism, noting that electrostatic effects are significant and that the adsorption sites are not entirely independent as more cesium is loaded. rsc.orgbohrium.com

Chemisorption: This is a more permanent form of immobilization involving the formation of chemical bonds between cesium and the surface of the material. This is particularly relevant in high-temperature environments, such as inside a nuclear reactor, where this compound can react with structural materials.

The choice of adsorbent material is critical for effective remediation. Natural materials like carbonized rice hulls and sawdust have been shown to adsorb cesium, primarily through ion exchange with potassium on their surfaces. mdpi.com However, for high-level waste, more robust inorganic materials like zeolites and titanosilicates are favored due to their higher stability in radioactive and chemically aggressive environments.

Behavior and Interactions in Nuclear Reactor Environments

In the high-temperature, high-radiation environment of a nuclear reactor core, particularly during a severe accident, the chemical behavior of fission products like cesium is a critical factor in determining the potential release of radioactive material, known as the source term. Cesium released from degraded fuel is expected to be in its atomic form initially but readily reacts with the steam-rich environment to form volatile this compound (CsOH). oecd-nea.org

Chemisorption onto Stainless Steel Surfaces during Reactor Accidents

During a severe light water reactor accident, volatile this compound can interact with the structural materials of the reactor pressure vessel and coolant system, primarily stainless steel. oecd-nea.orgelsevierpure.comresearchgate.net This chemical interaction, or chemisorption, can lead to the retention of a significant amount of cesium within the reactor vessel, influencing the source term. elsevierpure.comresearchgate.net

Research has shown that this process is highly dependent on temperature and the composition of the stainless steel. tandfonline.com

Reaction with Silicon: CsOH vapor reacts preferentially with silicon and silicon oxides present in the stainless steel (e.g., Type 304 stainless steel). elsevierpure.comresearchgate.net This reaction forms cesium silicates, such as Cs2Si4O9, at temperatures around 1000°C. tandfonline.com The amount of cesium retained has been shown to correlate positively with the silicon content of the steel. researchgate.net

Formation of Other Compounds: In addition to silicates, studies have identified the formation of other compounds. A compound identified as CsFeSiO4 has been detected, indicating a reaction involving cesium, iron, and silicon. elsevierpure.comresearchgate.net At slightly lower temperatures (around 873 K or 600°C), the primary chemisorbed compound can shift from cesium silicates to a cesium ferrate. researchgate.net

Influence of Oxidation: The oxide layer that forms on stainless steel in a high-temperature steam environment plays a crucial role. The CsOH vapor can diffuse into this oxidized layer to react. researchgate.net

This chemisorption process is a key factor in models that predict the distribution of radioactive materials during an accident and informs decommissioning strategies for damaged reactors. elsevierpure.comresearchgate.nettandfonline.com

ParameterObservation
Primary Reactant in Steel Silicon (Si) and its oxides
Primary Reaction Product Cesium Silicates (e.g., Cs2Si4O9)
Other Identified Products CsFeSiO4, Cesium Ferrate
Temperature Dependence Reaction is significant at high temperatures (e.g., >1000 K)
Effect on Cesium Retention within the reactor vessel, reducing release

Surface Interactions with Boric Acid at Elevated Temperatures

In Pressurized Water Reactors (PWRs), boric acid is dissolved in the primary coolant as a chemical shim to control reactivity. 3m.com During a severe accident, this boric acid can vaporize and interact with fission products. The interaction between this compound and boric acid is of significant importance.

Under the high-temperature, steam-rich conditions of an accident, gaseous this compound can react with gaseous boric acid to form cesium metaborate (CsBO2). iaea.orgiaea.orgtandfonline.com

CsOH (g) + HBO2 (g) → CsBO2 (s/l) + H2O (g)

This reaction is critical because cesium metaborate is significantly less volatile than this compound. iaea.org The formation of CsBO2 leads to the condensation of cesium out of the gas phase at much higher temperatures than would be expected for CsOH alone. iaea.orgtandfonline.com This has a direct impact on the transport and deposition of cesium within the reactor coolant system, generally leading to increased retention of cesium on surfaces within the hotter regions of the reactor system and reducing the amount that can escape to the containment building or the environment. iaea.orgtandfonline.com Experimental studies have shown that cesium deposits on oxidized stainless steel surfaces between 1000 and 1200 Kelvin, and the presence of boric acid facilitates the formation of these less volatile cesium borate deposits. iaea.orgiaea.org

CompoundChemical FormulaVolatilityRole in Reactor Accident
This compoundCsOHHighPrimary volatile form of cesium released from fuel
Boric AcidH3BO3 / HBO2HighUsed for reactivity control; vaporizes during accident
Cesium MetaborateCsBO2LowProduct of CsOH and Boric Acid reaction; enhances Cs retention

Wastewater Treatment Applications

This compound is a strong base, meaning it readily furnishes hydroxide ions (OH⁻) in solution. Chemically, it is capable of neutralizing acidic effluents through a classic acid-base reaction, where the hydroxide ions from CsOH react with hydrogen ions (H⁺) from the acid to form water, thereby raising the pH of the solution. youtube.com The general reaction is: CsOH + H⁺ → Cs⁺ + H₂O.

However, in the context of industrial and environmental wastewater treatment, this compound is not used as a neutralizing agent. watertechexperts.comwaterandwastewater.com Its high cost and, more significantly, the radioactive nature of its isotopes (notably Cesium-137) make it a pollutant of major concern rather than a treatment chemical. tandfonline.comresearchgate.net The primary focus of research is therefore on the removal of cesium ions (Cs⁺), which originate from sources like nuclear power plant operations and accidents, from wastewater. nih.govrubidium-cs.com

Various methods have been developed for the efficient removal of cesium from aqueous solutions. Adsorption is a widely studied technique, utilizing materials that can bind cesium ions to their surface. bnujournal.com Materials such as zeolites, attapulgite, bentonite, and activated carbon have been investigated for their cesium removal capabilities. bnujournal.com Zeolite, in particular, has shown high adsorption efficiency that is largely independent of the initial cesium concentration or temperature. bnujournal.com Another highly effective approach is the use of potassium copper hexacyanoferrate (KCuHCF), which demonstrates rapid and selective adsorption of cesium ions. nih.gov

The effectiveness of these materials is often compared based on their adsorption capacity and the speed of uptake. For instance, a novel adsorbent, K₁.₉₃Ti₀.₂₂Sn₃S₆.₄₃ (KTSS), has demonstrated ultrafast kinetics, achieving a 99% removal rate for Cs⁺ within one minute, with an adsorption capacity of 450.12 mg/g. nih.gov This efficiency is attributed to a synergistic mechanism of ion exchange and a strong affinity between cesium and sulfur (Cs⋯S binding). nih.gov

Comparison of Adsorbent Materials for Cesium Removal from Wastewater
Adsorbent MaterialRemoval MechanismKey Findings/Efficiency
ZeoliteAdsorption / Ion Exchange bnujournal.comHigh adsorption efficiency, effective for practical applications. bnujournal.com
Attapulgite, BentoniteAdsorption bnujournal.comDemonstrated clear removal capabilities for cesium. bnujournal.com
Potassium copper hexacyanoferrate (KCuHCF)Selective Adsorption nih.govEnables complete removal of cesium ions at a high flux (over 500 L m⁻² h⁻¹). nih.gov
K₁.₉₃Ti₀.₂₂Sn₃S₆.₄₃ (KTSS)Ion Exchange and Cs⋯S binding nih.govUltrafast kinetics (99% removal in <1 min); high capacity (450.12 mg/g). nih.gov
MontmorilloniteAdsorption rubidium-cs.comCan achieve >98% adsorption rate at a dosage of 20 g/L. rubidium-cs.com

Analytical Methodologies Involving Cesium Hydroxide

Quantitative Titrimetric Applications for Acid-Base Determination

As the strongest of the alkali metal hydroxides, cesium hydroxide (B78521) is an excellent, albeit specialized, titrant for acid-base determinations. wikipedia.org Its complete dissociation in aqueous solutions ensures a stoichiometric reaction with acids, which is fundamental for accurate quantitative analysis. The reaction is a straightforward neutralization:

CsOH (aq) + HA (aq) → CsA (aq) + H₂O (l)

where HA represents a generic acid.

The primary use of cesium hydroxide in titrimetry is analogous to that of more common strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH). However, its higher reactivity and the large, polarizable nature of the Cs⁺ cation can offer advantages in specific analytical contexts, such as in non-aqueous titrations where the solubility of the resulting cesium salt can be beneficial. inno-chem.com.cn The endpoint of a titration using this compound can be determined using standard methods, including potentiometric measurements or colorimetric indicators.

Use as a Reagent in Complex Chemical Analysis

Beyond simple titrations, this compound serves as a critical reagent in more complex analytical schemes, particularly in organic chemical analysis. Its strong basicity is harnessed to catalyze a variety of organic transformations that can be part of a derivatization or sample preparation process prior to analysis. thieme-connect.com this compound monohydrate (CsOH·H₂O) is often used as a solid, strong base catalyst in reactions such as the synthesis of O-allenes and N-allenes, and the dimerization of Baylis-Hillman adducts. sigmaaldrich.com It is also employed as an initiator in polymerization reactions. sigmaaldrich.com

The "cesium effect," which stems from the large ionic radius and low charge density of the Cs⁺ cation, allows for high yields and chemoselectivity in reactions like the mono-N-alkylation of amines and amides, suppressing overalkylation. inno-chem.com.cn This selectivity is crucial when preparing specific derivatives for analytical quantification. For instance, in the synthesis of tertiary phosphines, which are important ligands, using this compound monohydrate as the base provides a mild and general method that avoids issues like oxidation and harsh reaction conditions seen with other bases. inno-chem.com.cn

Fused this compound is also used in sample preparation for the analysis of glass. It effectively dissolves glass by attacking the silica (B1680970) framework, allowing the components to be brought into solution for subsequent analytical measurement. wikipedia.org

Spectroscopic Characterization of this compound-Containing Systems

Spectroscopic methods are essential for studying the structure and behavior of this compound and systems containing it.

Infrared (IR) and Raman Spectroscopy : The vibrational modes of this compound have been characterized using IR and Raman spectroscopy. Studies of matrix-isolated CsOH and its deuterated analog, CsOD, have identified the Cs-O stretching mode (ν₁) and the bending mode (ν₂). aip.org For CsOH, these are observed at approximately 335.6 cm⁻¹ and 306 cm⁻¹, respectively. aip.org These studies, combined with microwave spectroscopy data, suggest a linear equilibrium configuration for the molecule. aip.org IR spectroscopy has also been used to distinguish between hydroxide ions and water molecules in this compound monohydrate at different temperatures, revealing changes in hydrogen bonding and crystal structure. iaea.orgosti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a powerful tool for investigating the extraction of this compound from aqueous solutions. nih.gov Changes in the chemical shifts of protons in specialized receptor molecules upon exposure to CsOH provide evidence of ion-pair binding. nih.govresearchgate.net For example, in studies involving multitopic ion-pair receptors, the interaction with CsOH leads to significant shifts in the signals of the receptor's pyrrole (B145914) NH protons, confirming the capture of the cesium salt. nih.gov

Other Spectroscopic Techniques : Electron spectroscopy for chemical analysis (ESCA) has been used to identify species deposited on surfaces in studies of the interaction between this compound and materials like stainless steel at high temperatures. iaea.org Inductively coupled plasma mass spectrometry (ICP-MS) provides quantitative data on the concentration of cesium extracted from a solution, complementing NMR studies on extraction efficiency. nih.govosti.gov

Table 1: Vibrational Frequencies of Matrix-Isolated this compound

Species Vibrational Mode Wavenumber (cm⁻¹)
CsOH Cs-O Stretch (ν₁) 335.6
Bending (ν₂) 306
CsOD Cs-O Stretch (ν₁) 330.5
Bending (ν₂) 226

Data sourced from Acquista, N., et al. (1968). aip.org

Advanced Separation and Extraction Technologies for Cesium Compounds

The separation of cesium is of significant interest, particularly in the context of managing radioactive waste. Advanced technologies often rely on the selective extraction of cesium salts, including this compound.

A key strategy for the selective extraction of cesium salts involves the design and synthesis of multitopic ion-pair receptors. nih.gov These are sophisticated molecules engineered to bind both the cesium cation and its accompanying anion simultaneously. nih.gov A prominent class of these receptors is based on calix nih.govpyrrole frameworks. nih.gov For example, a hemispherand-strapped calix nih.govpyrrole has been designed to act as a receptor and extractant for both this compound (CsOH) and cesium carbonate (Cs₂CO₃). nih.gov

The extraction of cesium salts like CsOH and Cs₂CO₃ from highly basic aqueous media into an organic solvent is challenging due to the high hydration energies of the hydroxide (OH⁻) and carbonate (CO₃²⁻) anions. nih.gov Multitopic ion-pair receptors overcome this challenge through a cooperative binding mechanism. nih.gov

The process can be summarized as follows:

Cation Binding : The cesium cation (Cs⁺) is complexed by a specific binding site on the receptor molecule, such as a crown ether or hemispherand strap. nih.govnih.gov

Anion Recognition : Simultaneously, the anion (OH⁻ or CO₃²⁻) is bound by another part of the receptor, typically the hydrogen-bond-donating pyrrole NH groups of the calix nih.govpyrrole macrocycle. nih.gov

Ion-Pair Extraction : The entire neutral complex, consisting of the receptor, the cesium cation, and the anion, is rendered sufficiently lipophilic to be extracted from the aqueous phase into a nonpolar organic solvent like chloroform (B151607) or nitrobenzene. nih.govacs.org

¹H NMR spectroscopic titrations and single-crystal X-ray diffraction analyses have confirmed that these receptors can recognize and extract hydroxide and carbonate anions as their cesium salts. nih.govnih.gov The extraction efficiency is influenced by the cooperative interactions between the complexed cation and the bound anion. beilstein-journals.org

A novel application of this extraction technology is the ability to lower the pH of a highly basic solution by physically removing hydroxide ions, rather than by the conventional method of adding a proton source (acid). nih.gov This approach is particularly advantageous in scenarios where increasing the total volume or mass of a solution is undesirable, such as in the management of radioactive waste. nih.gov

In a typical setup, an aqueous basic solution containing CsOH is contacted with an organic solvent (e.g., chloroform) containing the multitopic ion-pair receptor. nih.govresearchgate.net The receptor acts as a carrier, extracting CsOH from the aqueous source phase into the organic phase. nih.gov This process can be demonstrated in U-tube experiments, where the receptor transports CsOH through an intervening organic layer from a source phase to a receiving aqueous phase. researchgate.net The result is a measurable decrease in the pH of the source phase and a corresponding increase in the pH and cesium concentration of the receiving phase. nih.govresearchgate.net This demonstrates a strategy for pH modification based on removal rather than neutralization.

Emerging Research Directions and Future Perspectives of Cesium Hydroxide

Novel Applications in High-Pressure Chemistry

Cesium hydroxide (B78521) (CsOH) is a subject of growing interest in the field of high-pressure chemistry due to its unique structural behavior under extreme conditions. Computational investigations into the high-pressure phase sequence of alkali hydroxides have revealed that the phase diagrams for rubidium hydroxide (RbOH) and cesium hydroxide are more complex than previously understood.

First-principles calculations have been employed to predict the stability of various phases of CsOH at high pressures. These studies suggest that while there are no known high-pressure phase transitions for CsOH at room temperature up to certain pressures, a layered arrangement of its CsOH-IVc phase indicates that a more compact, three-dimensional network structure could become more stable under increased compression. A crystal structure search at 20 GPa has provided energetic arguments for a potential isosymmetric phase transition of CsOH at approximately 10 GPa to a phase that could be designated CsOH-VII. This predicted high-pressure phase, CsOH-VII, is thought to be stable above 10 GPa and marks a shift from layered to three-dimensional network structures. The transition to this new phase is expected to be subtle in terms of changes to the equation of state or spectroscopic signatures.

This research into the high-pressure behavior of CsOH and other alkali hydroxides highlights the unexpected flexibility of hydrogen bond network formation in these compounds. Understanding these high-pressure phases has potential implications for similar systems, such as water-carrying minerals. The study of these phase transitions is often conducted using techniques like energy-dispersive X-ray diffraction at pressures up to 20 GPa.

A summary of the predicted high-pressure phase transition for this compound is presented in the table below.

PropertyValue
Predicted New PhaseCsOH-VII
Stability Pressure> 10 GPa
Transition TypeIsosymmetric Phase Transition
Structural ChangeLayered to 3D Network

Evaporative Cooling Using Hydroxide Molecules for Reaction Control

A groundbreaking development in physical chemistry involves the use of hydroxide molecules for evaporative cooling, a technique that could revolutionize the control of chemical reactions. In a significant 2013 experiment, scientists at JILA (the Joint Institute for Laboratory Astrophysics) successfully demonstrated evaporative cooling of compounds for the first time using hydroxide molecules. This discovery is poised to enable new methods for controlling chemical reactions and could have a wide-ranging impact on various disciplines, including atmospheric science and energy production technologies.

The ability to cool molecules to ultracold temperatures, near or below 1 Kelvin, is crucial because at these temperatures, the collision energy of molecules becomes less significant than perturbations from external fields. This allows for the manipulation of molecular collisions using external electromagnetic fields, opening the door to "cold controlled chemistry." The cooling of molecular gases reduces thermal motion, which typically randomizes molecular encounters and diminishes the effects of external fields on intermolecular interactions.

Achieving control over scattering dynamics at the quantum state level is a primary goal for molecular and chemical physicists, and this is often realized under ultracold or cold conditions where only a few partial waves are relevant. By cooling molecules, it becomes possible to perform more precise measurements of laser-induced and laser-stimulated chemical reactions. This could enable the study of a new class of laser-induced bimolecular chemical reactions with small endoergicity. The ultimate aim is to control chemical reactions by influencing the long-range forces between molecules, which can be modified by external electric and/or magnetic fields.

Green Chemistry and Sustainable Synthesis Approaches

This compound is gaining recognition for its role in green chemistry, with a focus on developing environmentally friendly and sustainable manufacturing practices. A significant trend is the use of CsOH as a catalyst in reactions that are atom-economical and benign. For instance, this compound monohydrate has been successfully used as a catalyst for the dimerization of Baylis-Hillman adducts to prepare unsymmetrical Bis-allyl ethers.

Research has also demonstrated the efficacy of this compound in promoting chemoselective N-alkylation for the synthesis of secondary amines. This methodology is highly chemoselective, favoring mono-N-alkylation and suppressing overalkylation. The use of a cesium base has been shown to be efficient for

Q & A

Q. What are the critical safety considerations when handling cesium hydroxide in laboratory settings?

this compound is highly corrosive and reacts violently with water, metals, and oxidizing agents. Key precautions include:

  • Using chemical fume hoods to prevent inhalation of dust or aerosols .
  • Storing in airtight containers in cool, dry areas away from combustibles and incompatible substances (e.g., acids, CO₂) .
  • Avoiding contact with metals like aluminum or zinc, which can produce explosive hydrogen gas . Emergency protocols require trained personnel for spill management, using dry agents (e.g., sand) instead of water to avoid exothermic reactions .

Q. What experimental methods are used to determine the thermodynamic properties of this compound?

Enthalpy of formation and heat capacity are measured via calorimetry. For example:

  • Solid-phase enthalpy of formation (ΔfH°(cr)) is determined using solution calorimetry with standardized acids .
  • Gas-phase thermochemical data (e.g., ΔfH°(gas) = -259.41 kJ/mol) are derived from high-temperature mass spectrometry and Shomate equation calculations . These methods require precise temperature control and calibration against reference materials .

Q. How can researchers minimize uncertainty in quantifying this compound concentrations using flame atomic absorption spectrometry (FAAS)?

Key sources of uncertainty include standard curve linearity and sample preparation. To mitigate errors:

  • Prepare standard solutions with exact concentrations (e.g., 0.1–1.0 mg/L) using traceable reference materials .
  • Validate instrument calibration with certified controls and replicate measurements .
  • Account for matrix effects by spiking samples with known this compound quantities .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data for this compound be resolved?

Discrepancies in values like ΔfH°(gas) often arise from differences in experimental conditions (e.g., purity, phase transitions). Researchers should:

  • Cross-reference data from multiple techniques (e.g., calorimetry, gas-phase spectroscopy) .
  • Validate assumptions in computational models (e.g., Shomate equation parameters for heat capacity) against empirical datasets .
  • Publish detailed metadata, including sample purity and measurement protocols, to enable reproducibility .

Q. What role does this compound play in catalyzing organic synthesis reactions?

As a strong base, this compound facilitates:

  • Alkyne functionalization : Catalyzing nucleophilic additions of alcohols or amines to alkynes under mild conditions (e.g., 40–60°C) .
  • Geopolymer synthesis : Enhancing cross-linking in aluminosilicate networks via its high alkalinity, studied via XRD and pair distribution function analysis . Reaction optimization requires pH control (≥13.5) and inert atmospheres to prevent side reactions with CO₂ or moisture .

Q. What methodologies are recommended for analyzing this compound’s reactivity in heterogeneous systems?

Advanced approaches include:

  • In situ Raman spectroscopy : Monitors real-time phase transitions (e.g., solid ↔ liquid) during hydration/dehydration cycles .
  • Thermogravimetric analysis (TGA) : Quantifies moisture absorption kinetics and thermal stability up to 600°C .
  • Computational modeling : Density functional theory (DFT) predicts reaction pathways with metals or oxidizers, validated against experimental gas-phase data .

Q. How can researchers address challenges in reconciling experimental and computational data for this compound’s phase behavior?

Disagreements often stem from approximations in computational models (e.g., neglecting anharmonic vibrations). Strategies include:

  • Incorporating empirical corrections (e.g., zero-point energy adjustments) into DFT calculations .
  • Comparing computed Gibbs free energies with experimental phase diagrams to validate predictive accuracy .
  • Publishing raw datasets (e.g., heat capacity vs. temperature) for community benchmarking .

Methodological Tables

Table 1: Key Thermodynamic Properties of this compound

PropertyValue (Solid Phase)Value (Gas Phase)Method
ΔfH° (kJ/mol)-417.3 ± 1.5-259.41 ± 0.5Calorimetry, Mass Spectrometry
S° (J/mol·K)108.9254.81Shomate Equation
Heat Capacity (J/mol·K)89.6 (25°C)49.6 + 6.92T - 1.38T²Calorimetry

Table 2: Uncertainty Contributions in FAAS Analysis of this compound

SourceUncertainty (%)Mitigation Strategy
Standard curve linearity8.7Use ≥5 calibration points, R² ≥ 0.995
Sample dilution2.1Gravimetric preparation (±0.1 mg)
Instrument drift1.5Frequent recalibration with blanks

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Reactant of Route 1
Cesium hydroxide

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